4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

C–H insertion carbene reactivity structure–function relationships

4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde (CAS 205485-26-3) is a heterobifunctional photoaffinity labeling (PAL) reagent belonging to the 3-aryl-3-trifluoromethyl-diazirine class. It contains a photoactivatable trifluoromethyl diazirine group that generates a highly reactive carbene upon irradiation at approximately 365 nm, enabling covalent insertion into nearby C–H, O–H, or N–H bonds.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
CAS No. 205485-26-3
Cat. No. B3114865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
CAS205485-26-3
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=O)C2(N=N2)C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c1-17-7-3-2-6(5-16)8(4-7)9(14-15-9)10(11,12)13/h2-5H,1H3
InChIKeyGOFMBYROYOCLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde (CAS 205485-26-3): A Trifluoromethyl Aryl Diazirine Photoaffinity Label with a Reactive Benzaldehyde Handle


4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde (CAS 205485-26-3) is a heterobifunctional photoaffinity labeling (PAL) reagent belonging to the 3-aryl-3-trifluoromethyl-diazirine class. It contains a photoactivatable trifluoromethyl diazirine group that generates a highly reactive carbene upon irradiation at approximately 365 nm, enabling covalent insertion into nearby C–H, O–H, or N–H bonds [1]. The benzaldehyde moiety at the 2-position provides a versatile handle for further derivatization via reductive amination or other carbonyl-reactive chemistries, while the para-methoxy substituent modulates the electronic properties of the aryl ring, influencing the spin state and reactivity of the photogenerated carbene [2].

Why 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde Cannot Be Replaced by Generic Diazirine Photoaffinity Probes


Diazirine-based photoaffinity probes are not interchangeable commodities. Systematic comparative studies reveal that crosslinking efficiency, selectivity, and by-product profiles vary dramatically depending on the diazirine subclass (aryl trifluoromethyl vs. alkyl), the nature and position of aromatic substituents, and the functional handle available for ligand conjugation [1]. Trifluoromethyl aryl diazirines (TPD) generally provide higher crosslinking yields than alkyl diazirines, but with lower target selectivity in complex lysates [2]. Within the TPD family, the electron-donating para-methoxy substituent present in 4-methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde stabilizes the singlet carbene ground state—a feature absent in electron-poor or meta-substituted analogs—which directly impacts both the mechanism and efficiency of C–H insertion [3]. Furthermore, the benzaldehyde group at the 2-position enables straightforward conjugation to amine-bearing ligands through reductive amination, a synthetic advantage not offered by more common carboxylic acid-, amine-, or alkyne-terminated diazirine probes [4].

Product-Specific Quantitative Evidence: 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde vs. Closest Comparators


Enhanced C–H Insertion Efficiency Through Electron-Rich Aryl Substitution: p-Methoxy vs. Electron-Poor Aryl Diazirines

The para-methoxy substituent on 4-methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde renders the aryl ring electron-rich, a feature shown to dramatically enhance carbene C–H insertion efficiency. In a comprehensive 2021 structure–function study by Musolino et al., electron-rich aryl diazirines achieved up to ten-fold greater C–H insertion efficiency compared to electron-poor analogues under identical conditions [1]. Specifically, the most electron-rich bis-diazirine (compound 9) gave a 91% yield of crosslinked cyclohexane adduct, whereas the electron-poor bis-(aryl) ether analog (compound 3) afforded only 54% yield—a 1.7-fold difference [1]. The methoxy-bearing target compound sits on the electron-rich side of this spectrum, providing a significant reactivity advantage over widely used unsubstituted or electron-withdrawing-group-bearing TPD probes.

C–H insertion carbene reactivity structure–function relationships

Singlet Carbene Ground State via para-Methoxy Stabilization Enables Predictable Electrophilic Reactivity vs. Triplet-State Meta Isomers

The para-methoxy group in 4-methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde stabilizes the photogenerated carbene in a singlet ground state through resonance. In a definitive 2011 study by Wang, Platz, and coworkers using low-temperature matrix-isolation spectroscopy and DFT calculations, p-methoxyphenyl(trifluoromethyl)carbene was experimentally determined to be a ground-state singlet, whereas the m-methoxyphenyl isomer and most other known aryl(CF₃)carbenes adopt a triplet ground state [1]. Singlet carbenes are electrophilic and undergo concerted insertion reactions, producing more uniform crosslinking products with less radical-mediated side chemistry compared to triplet carbenes. The triplet carbene generated from m-methoxy-substituted diazirines is more prone to hydrogen-abstraction–recombination pathways that generate complex product mixtures [2].

carbene spin state singlet vs. triplet photoaffinity mechanism

Superior Photo-crosslinking Efficiency vs. Aryl Azide and Benzophenone Photoaffinity Labels on Polymer and Biomolecular Substrates

In a systematic 2006 comparative study of four photolinkers—phenyl(trifluoromethyl)diazirine (PTD), benzophenone (BP), anthraquinone (AQ), and nitrophenyl azide (NPA)—PTD (the photophore class to which 4-methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde belongs) demonstrated the highest photolinking efficiency across all tested polymer substrates (PMMA, polystyrene, and cycloolefin copolymer) and the fastest reaction times [1]. Weber et al. (1997) further demonstrated that the trifluoromethyl diazirine moiety (Tmd)Phe produced uniform crosslinking products upon smooth photolysis, whereas the 4-azidobenzoyl group yielded comparable crosslinking levels but with a higher probability of non-uniform irradiation products due to nitrene rearrangement. Benzophenone (Bpa) required prolonged UV irradiation for complete conversion and produced a variety of rearrangement products [2].

photolinking efficiency diazirine vs. azide vs. benzophenone surface functionalization

Thermal Stability Under DNA Annealing and Automated Synthesis Conditions vs. Alkyl Diazirines and Difluoromethyl Diazirines

The aryl(trifluoromethyl)diazirine moiety exhibits exceptional thermal stability under conditions that degrade other diazirine subclasses. Yamaguchi et al. (1997) demonstrated that an aryl(trifluoromethyl)diazirine-containing nucleoside remained >95% intact after heating at 60 °C in aqueous solution for 1 hour—conditions typical for DNA duplex annealing [1]. This moiety was also sufficiently robust to withstand automated solid-phase DNA synthesis without degradation. By contrast, a 2022 study of fluorinated aliphatic diazirines found that difluoromethyl-aliphatic diazirines were thermally labile and unsuitable for use as photoaffinity labels, while the trifluoromethyl-aliphatic analogs were sufficiently stable [2]. The aryl conjugation in 4-methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde provides additional stabilization beyond that of aliphatic trifluoromethyl diazirines.

thermal stability automated DNA synthesis aqueous stability

Proven Utility as a Key Intermediate for Tag-Free Photoaffinity Probes via Benzaldehyde Reductive Amination vs. Carboxylic Acid or Alkyne-Handle Diazirines

The benzaldehyde functional group at the 2-position distinguishes 4-methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde from more common diazirine scaffolds terminated with carboxylic acids, amines, or alkynes. In the work of Mayer and Maier (2007), this exact compound served as the key intermediate (aldehyde 12) in the synthesis of a tag-free chemical probe for photoaffinity labeling. After formylation of the aryl ring and methyl ether cleavage, the resulting phenolic intermediate was elaborated to an alkyne-terminated probe for click chemistry conjugation. Critically, irradiation of a model ester derivative (23) in methanol cleanly yielded the methanol O–H insertion product (24), confirming that the photoreactive diazirine remained fully functional after all synthetic manipulations [1]. This validated the benzaldehyde → carboxylic acid oxidation route as a practical, high-yielding strategy for tag-free probe construction, a synthetic pathway not directly accessible from pre-oxidized benzoic acid diazirine probes.

tag-free photoaffinity labeling reductive amination probe design

Higher Crosslinking Efficiency of TPD vs. Alkyl Diazirine Probes in Single-Protein Systems, with Defined Selectivity Trade-offs in Complex Lysates

A direct comparative study by Sakurai et al. (2015) evaluated lactose-based photoaffinity probes bearing either trifluoromethylphenyl diazirine (TPD) or alkyl diazirine groups for photoaffinity labeling of peanut agglutinin (PNA), a carbohydrate-binding protein. The TPD probe demonstrated consistently higher crosslinking efficiency than the alkyl diazirine probe when reacted with purified PNA in a single-protein system [1]. However, in the context of a complex cell lysate, the alkyl diazirine probe achieved more selective labeling of the target protein with reduced off-target crosslinking. This trade-off—higher overall efficiency for TPD (and by extension, the target compound's photophore class) vs. higher selectivity for alkyl diazirines—is critical to consider when selecting probes for target identification vs. target engagement verification experiments.

crosslinking efficiency alkyl diazirine vs. TPD target selectivity

Best Research and Industrial Application Scenarios for 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde (CAS 205485-26-3)


Target Protein Identification via Tag-Free Photoaffinity Labeling and Click Chemistry Pull-Down

The benzaldehyde moiety enables conjugation to amine-bearing small-molecule ligands through reductive amination, generating customized photoaffinity probes without introducing bulky affinity tags that could perturb ligand–protein binding. As demonstrated by Mayer and Maier, the aldehyde can also be oxidized to the carboxylic acid for esterification with hydroxyl-containing ligands (e.g., bafilomycin A1) or elaborated with an alkyne handle for bioorthogonal click chemistry pull-down [1]. The electron-rich p-methoxy substitution ensures maximal C–H insertion efficiency (up to 10-fold higher than electron-poor analogs) for capturing low-abundance or transiently interacting protein targets [2]. This workflow is particularly suited for drug target deconvolution studies where preserving the native binding mode of the ligand is essential.

Construction of Photoreactive Oligonucleotide Probes for DNA–Protein Interaction Mapping

The aryl(trifluoromethyl)diazirine scaffold's demonstrated thermal stability (>95% intact after 1 h at 60 °C) and compatibility with automated solid-phase DNA synthesis [3] make 4-methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde an ideal precursor for constructing photoreactive nucleotide analogs. The benzaldehyde group can be converted to a phosphoramidite-suitable linker, enabling incorporation of the diazirine photophore at defined positions within oligonucleotides. Upon UV irradiation, the singlet carbene generated from the p-methoxy-substituted diazirine produces uniform crosslinking products, facilitating unambiguous identification of DNA–protein contact sites by mass spectrometry [4].

Photo-polymerizable Crosslinker for Solution-Processed Organic Electronic Devices

Trifluoromethyl aryl diazirines photolyze readily upon 10–15 min exposure to 365 nm UV irradiation to generate carbenes that insert into C–H bonds of nearby polymer chains, producing highly cross-linked insoluble networks without requiring catalysts, initiators, or short-wavelength UV [5]. 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, with its electron-rich aromatic ring, is expected to exhibit enhanced crosslinking efficiency compared to unsubstituted TPD crosslinkers, consistent with the structure–function relationships established by Musolino et al. [2]. The benzaldehyde handle allows covalent attachment to host polymer backbones or small-molecule dopants prior to photo-crosslinking, enabling fabrication of defect-free multilayer OLED architectures with well-defined interlayer boundaries.

Glutamate Receptor Photoaffinity Labeling Using Pyroglutamate-Derived Probes

Bentz et al. reported the synthesis of aryldiazirine-modified pyroglutamates as photoaffinity labels for glutamate receptors, utilizing trifluoromethyl-substituted aryldiazirine building blocks structurally related to 4-methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde [6]. The detailed ¹³C NMR and ¹⁹F NMR spectroscopic characterization data available for this class of compounds enable precise tracking of the diazirine group through multi-step synthetic sequences, a practical advantage for quality control in probe development. The singlet carbene chemistry of the p-methoxy-substituted photophore ensures cleaner photolysis products compared to alternative photolabels, reducing ambiguity in binding site mapping studies of excitatory amino acid receptors.

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